Tyrosinase Inhibition in MNT-1 Lysates
3-Methyl-4-(methylamino)phenol demonstrates measurable tyrosinase inhibitory activity with an IC50 of 73,600 nM (73.6 µM) in human MNT-1 cell lysates using L-DOPA as substrate measured after 3 hours [1]. While direct head-to-head data against 4-methylaminophenol in the same assay system is not available in the public domain, this value positions the compound as a moderate inhibitor relative to the class benchmark kojic acid (reported IC50 ~19-25 µM under similar conditions) [2]. The 3-methyl substitution may contribute to altered binding kinetics compared to the parent 4-methylaminophenol, though quantitative SAR data for this specific compound remains limited.
| Evidence Dimension | Tyrosinase inhibition IC50 |
|---|---|
| Target Compound Data | 73,600 nM (73.6 µM) |
| Comparator Or Baseline | Kojic acid (class benchmark): ~19-25 µM IC50 in similar tyrosinase assays |
| Quantified Difference | Approximately 3- to 4-fold lower potency than kojic acid |
| Conditions | Human MNT-1 cell lysates, L-DOPA substrate, 3-hour incubation |
Why This Matters
Quantitative inhibition data enables rational selection for depigmentation screening cascades where moderate tyrosinase inhibition is desired, and provides a benchmark for assessing structural analogs.
- [1] BindingDB. BDBM50618271. IC50: 7.36E+4 nM against human MNT-1 cell lysate tyrosinase. View Source
- [2] Chang TS. An updated review of tyrosinase inhibitors. Int J Mol Sci. 2009;10(6):2440-2475. (Kojic acid IC50 range: 19-25 µM). View Source
